Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane
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Overview
Description
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a chiral, unsaturated hydrocarbon chain. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane can be synthesized through the hydrosilylation of alkenes using triethylsilane. This reaction typically involves the addition of triethylsilane to an alkene in the presence of a catalyst such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of triethylsilane derivatives generally involves the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by hydrolysis. This method ensures high yields and purity of the desired silane compound .
Chemical Reactions Analysis
Types of Reactions
Reduction: Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is commonly used as a reducing agent.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and boron trifluoride are frequently used.
Solvents: Common solvents include dichloromethane and toluene.
Conditions: Reactions are typically carried out under inert atmospheres at moderate temperatures.
Major Products
Hydrocarbons: Reduction of alcohols and ethers.
Silyl Ethers: Formed through substitution reactions.
Scientific Research Applications
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane has diverse applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor to silyl ethers.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a component in diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism by which triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane exerts its effects is through the donation of hydride ions (H-) during reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to effectively reduce various substrates. The molecular targets include carbonyl groups in aldehydes and ketones, which are converted to alcohols or hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties but lacks the chiral, unsaturated hydrocarbon chain.
Triethyl(trifluoromethyl)silane: Contains a trifluoromethyl group, offering different reactivity and applications.
Uniqueness
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is unique due to its chiral, unsaturated hydrocarbon chain, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the production of chiral molecules .
Properties
CAS No. |
919297-94-2 |
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Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
triethyl-[(2S,3R)-3-methylpent-4-en-2-yl]oxysilane |
InChI |
InChI=1S/C12H26OSi/c1-7-11(5)12(6)13-14(8-2,9-3)10-4/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |
InChI Key |
QDTNSTQPRBDMGX-NEPJUHHUSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](C)[C@H](C)C=C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)C(C)C=C |
Origin of Product |
United States |
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